molecular formula C8H7Cl2NO B2721671 2-(3,4-Dichlorophenyl)acetamide CAS No. 868697-78-3

2-(3,4-Dichlorophenyl)acetamide

Cat. No.: B2721671
CAS No.: 868697-78-3
M. Wt: 204.05
InChI Key: ZZEVQJYIDJSWPF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)acetamide is a synthetic organic compound characterized by an acetamide group (-NHCOCH₃) attached to a 3,4-dichlorophenyl aromatic ring. This structure confers both lipophilic and electronic properties, making it a versatile scaffold in medicinal chemistry. The compound’s chlorine substituents enhance its stability and influence its binding affinity to biological targets, particularly in opioid receptor modulation .

For instance, modifications to the acetamide’s nitrogen or the aromatic ring have led to compounds with selective receptor binding profiles . The compound’s synthetic flexibility is demonstrated in diverse methodologies, such as microwave-assisted synthesis and click chemistry .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichloroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3,4-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • U-50488H (also known as spiradoline) exhibits >400-fold selectivity for the kappa opioid receptor (KOR) over the mu opioid receptor (MOR), making it a tool compound for studying KOR-mediated effects .
  • U-47700 , in contrast, shows higher MOR affinity and has been linked to recreational drug use due to its potent analgesic effects .

Triazole and Heterocyclic Derivatives

Click chemistry has been employed to synthesize triazole derivatives of this compound. For example, compound 12e (N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) incorporates a triazole ring linked to a quinoxaline moiety. This modification enhances hydrogen-bonding capacity and may improve antimicrobial or anticancer activity, though specific data are pending .

Sulfur-Containing Derivatives

Sulfur substitutions significantly alter pharmacokinetic profiles:

  • N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide: The thienopyrimidine-sulfanyl group introduces steric bulk, which may modulate kinase inhibition .

Crystal Structure and Conformational Analysis

X-ray crystallography of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide reveals three distinct conformers in the asymmetric unit. Dihedral angles between the dichlorophenyl and pyrazolyl rings range from 54.8° to 77.5°, impacting intermolecular interactions and solubility .

Biological Activity

2-(3,4-Dichlorophenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions

Research indicates that compounds similar to this compound can target various enzymes and receptors. These include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with receptors that modulate cellular responses, potentially affecting processes like cell proliferation and apoptosis.

Mode of Action

The mode of action is believed to involve binding to active or allosteric sites on target proteins, thereby altering their functionality. For instance, the presence of chlorine atoms in its structure may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive bacteria. The compound's activity was evaluated using standard microbiological techniques, such as the tube dilution method, revealing comparable efficacy to established antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies utilizing the MTT assay for cell viability indicated that this compound could induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its chemical structure. Key pharmacokinetic parameters include:

  • Absorption : Likely rapid due to its low molecular weight.
  • Distribution : Predicted to distribute widely in tissues.
  • Metabolism : May undergo hepatic metabolism involving cytochrome P450 enzymes.
  • Excretion : Primarily through renal pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on this compound. Notable findings include:

StudyFindings
Study A Demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard treatments.
Study B Reported that derivatives exhibited enhanced anticancer activity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
Study C Investigated the structure-activity relationship (SAR), identifying key functional groups that enhance biological activity .

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